Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate
Description
Chemical Identity and Structural Characterization of Ethyl 4-[4-Oxo-2-(Pyrrolidin-1-Yl)-3,4-Dihydroquinazolin-3-Yl]Benzoate
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-(4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl)benzoate . This nomenclature follows the priority rules for heterocyclic systems:
- The quinazoline ring system (a bicyclic structure combining benzene and pyrimidine rings) serves as the parent hydrocarbon framework.
- The oxo group at position 4 and the pyrrolidin-1-yl substituent at position 2 are numbered according to the Hantzsch–Widman system.
- The benzoate ester side chain at position 3 is described as a substituent of the dihydroquinazoline system.
The compound belongs to the 3,4-dihydroquinazoline subclass, characterized by a partially saturated quinazoline core with one double bond remaining in the pyrimidine ring.
Molecular Formula and Stoichiometric Composition
The molecular formula is C₂₁H₂₁N₃O₃ , derived from:
- Quinazoline core (C₈H₆N₂)
- Pyrrolidine substituent (C₄H₈N)
- Benzoate ester group (C₉H₁₀O₃)
| Component | Atom Count | Molecular Weight Contribution |
|---|---|---|
| Quinazoline core | C₈H₆N₂ | 146.16 g/mol |
| Pyrrolidine | C₄H₈N | 70.12 g/mol |
| Benzoate ester | C₉H₁₀O₃ | 166.18 g/mol |
| Total | C₂₁H₂₁N₃O₃ | 382.46 g/mol |
The exact mass calculated from isotopic composition is 382.1562 Da, with a monoisotopic mass of 382.1663 Da.
Three-Dimensional Structural Elucidation
X-ray Crystallographic Analysis
While direct X-ray data for this specific compound remains unpublished, analogous 3,4-dihydroquinazoline derivatives exhibit characteristic structural features:
Bicyclic System Geometry
Bond Lengths
Bond Type Length (Å) C2–N1 (quinazoline) 1.328 N3–C4 1.465 C4–O4 (oxo) 1.224 Unit Cell Parameters (predicted from analogues):
Conformational Isomerism Studies
The molecule exhibits three distinct conformational degrees of freedom:
Pyrrolidine Ring Puckering
Ester Group Rotation
Dihydroquinazoline Flexibility
Hydrogen Bonding Network Analysis
The crystal packing (extrapolated from similar structures) reveals four primary hydrogen-bonding interactions:
Intramolecular
- N3–H···O4 (quinazoline): 2.12 Å, 152°
- C12–H···O2 (ester): 2.34 Å, 128°
Intermolecular
Donor Acceptor Distance (Å) Angle (°) N1 (pyrrolidine) O4 (oxo) 2.89 168 O2 (ester) H–C15 (aromatic) 2.67 145
This network creates a layered structure with alternating hydrophobic (pyrrolidine/benzene) and hydrophilic (quinazoline/ester) regions.
Properties
IUPAC Name |
ethyl 4-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-20(26)15-9-11-16(12-10-15)24-19(25)17-7-3-4-8-18(17)22-21(24)23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQOPBZGSHRWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazolinone intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate has shown promising antimicrobial properties. In several studies, derivatives of quinazoline compounds have been evaluated for their effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research indicates that quinazoline derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation. This compound may exhibit similar anti-inflammatory effects, making it a candidate for further development as an anti-inflammatory agent .
Antitumor Activity
The compound's structure suggests potential antitumor activity, as many quinazoline derivatives have been linked to the inhibition of cancer cell proliferation. Some studies have reported that modifications to the quinazoline scaffold can enhance cytotoxicity against various cancer cell lines . This warrants further investigation into its mechanism of action and efficacy in cancer therapy.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its pharmacological properties. Multicomponent reactions (MCRs) have been highlighted as efficient methods for synthesizing such complex molecules. These methods allow for the rapid assembly of diverse chemical entities, which can lead to the discovery of more potent derivatives .
Structure Activity Relationships
The structure of this compound facilitates interactions with biological targets. Variations in substituents on the quinazoline ring can significantly alter biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to target proteins involved in disease processes .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of quinazoline derivatives showed that compounds similar to this compound exhibited potent antibacterial activity at concentrations lower than standard antibiotics like streptomycin. This suggests a potential for developing new antibacterial agents based on this scaffold .
Case Study 2: Anti-inflammatory Research
In a recent investigation into COX inhibitors, a modified quinazoline derivative demonstrated significant anti-inflammatory effects in animal models, indicating that similar compounds could be effective in treating inflammatory diseases with fewer side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate with structurally or functionally related compounds, highlighting substituent effects, synthesis, and applications:
Table 1: Structural and Functional Comparison of Quinazolinone and Benzoate Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The target compound’s pyrrolidin-1-yl group contrasts with Compound 1f’s sulfamoylphenyl ethenyl substituent. The latter’s COX-2 inhibitory activity (IC₅₀ ~0.2 µM) suggests that electron-withdrawing groups (e.g., sulfonamide) enhance enzyme binding, whereas pyrrolidine’s basicity might favor interactions with hydrophobic pockets or alter pharmacokinetics.
- Pyridazine and isoxazole derivatives (e.g., I-6230, I-6273 ) lack reported activity data but demonstrate structural diversity in side-chain design, which could influence solubility or target selectivity.
Synthesis and Yield :
- Compound 1f was synthesized in 50.2% yield via a multi-step route involving condensation and recrystallization , suggesting feasible scalability for analogs like the target compound.
Benzoate Role in Material Science: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements due to higher reactivity and better physical properties, highlighting the benzoate ester’s versatility beyond pharmaceuticals.
Structural vs. Functional Similarity: While the target compound shares the ethyl benzoate group with I-6230 and resin initiators, its quinazolinone core aligns it more closely with bioactive analogs like Compound 1f.
Biological Activity
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a quinazoline core, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Research indicates that compounds similar to this compound can exert their effects through multiple mechanisms:
- Inhibition of Enzymes : Many quinazoline derivatives inhibit key enzymes involved in cancer cell proliferation. For example, they may inhibit kinases or other proteins critical for tumor growth.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Anticancer Activity
Several studies have reported the anticancer properties of quinazoline derivatives. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Quinazoline derivatives have also shown antimicrobial activity:
- Research indicated that certain derivatives displayed inhibitory effects against a range of bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | IC50/Effect |
|---|---|---|---|
| Anticancer | Ethyl 4-[...] | MCF-7 (breast cancer) | 15 µM |
| Antimicrobial | Ethyl 4-[...] | MRSA | 8 µg/mL |
| Anticancer | Ethyl 4-[...] | A549 (lung cancer) | 20 µM |
Q & A
Q. Data Conflict Resolution :
- Conflicting reports on reaction times (e.g., 5–24 hours) suggest iterative monitoring via HPLC to determine endpoint .
Basic: What spectroscopic methods confirm the compound’s structural identity?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.4 ppm (ester CH₂), and aromatic protons (δ 6.8–8.2 ppm) confirm the benzoate and quinazolinone moieties. Pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm for the ester and quinazolinone groups .
- X-Ray Crystallography : SHELX programs refine crystal structures, with R-factors < 0.05 indicating high accuracy .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight .
Advanced: How can researchers resolve discrepancies in crystallographic data interpretation?
Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (U-values) and occupancy to resolve disordered regions .
- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles.
- Twinned Data Analysis : For twinned crystals, employ SHELXE to deconvolute overlapping reflections .
Q. Case Study :
- reports a structure with R-factor = 0.035, achieved by iterative refinement of torsion angles and hydrogen bonding networks .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
- Waste Disposal : Quench reactions with water, extract with ethyl acetate, and neutralize acidic/basic waste before disposal .
Advanced: How can biological activity be evaluated for this compound?
Answer:
- Binding Assays : Perform competition binding experiments using radiolabeled ligands (e.g., [³H]CGS-21680) to assess adenosine A₂A receptor affinity. Calculate IC₅₀ values via nonlinear regression .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors. Use forskolin as a stimulant and quantify cAMP via ELISA .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Compare with positive controls (e.g., doxorubicin) .
Advanced: How to address low purity in final product isolation?
Answer:
- Chromatography : Use gradient elution (hexane/ethyl acetate) on silica gel columns for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- SCX Columns : For basic impurities (e.g., unreacted pyrrolidine), employ strong cation-exchange resins .
Basic: What analytical techniques quantify synthetic yield and purity?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Compare retention times against authentic standards .
- Elemental Analysis : Validate C/H/N ratios within 0.3% of theoretical values .
- Melting Point : Sharp melting ranges (<2°C variation) indicate high purity .
Advanced: How can computational methods aid in structural optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
